Product packaging for Alpha-sophorose monohydrate(Cat. No.:)

Alpha-sophorose monohydrate

Cat. No.: B13361562
M. Wt: 360.31 g/mol
InChI Key: WQUZRMGQKGHEDV-VJUYWJNDSA-N
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Description

Alpha-sophorose monohydrate is a useful research compound. Its molecular formula is C12H24O12 and its molecular weight is 360.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O12 B13361562 Alpha-sophorose monohydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24O12

Molecular Weight

360.31 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol;hydrate

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12;/h3-20H,1-2H2;1H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+;/m1./s1

InChI Key

WQUZRMGQKGHEDV-VJUYWJNDSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O.O

Origin of Product

United States

Fundamental Aspects of Alpha Sophorose Monohydrate Biochemistry

Structural Elucidation and Glycosidic Linkage Configuration

Sophorose is a disaccharide composed of two glucose units. wikipedia.orgcymitquimica.com Its defining feature is the unusual β-1,2-glycosidic bond that links these two monosaccharides. wikipedia.org The systematic IUPAC name for the alpha anomer is 2-O-β-D-Glucopyranosyl-α-D-glucopyranose. wikipedia.org The monohydrate form indicates the presence of one water molecule per molecule of sophorose in its crystalline structure. scbt.com

Beta-1,2-Glycosidic Bond Formation Mechanism

A glycosidic bond is a type of covalent bond that joins a carbohydrate molecule to another group. wikipedia.org In the case of sophorose, this is a β-1,2 linkage, meaning the anomeric carbon (C1) of one glucose unit is linked to the hydroxyl group on the second carbon (C2) of the other glucose unit, and the configuration at the anomeric carbon is beta. wikipedia.orgcdnsciencepub.com

The formation of this bond occurs through a condensation reaction, where a water molecule is eliminated. wikipedia.org In biological systems, this process is catalyzed by specific enzymes called glycosyltransferases. csic.es For instance, in the biosynthesis of sophorolipids by certain yeasts, enzymes like glycosyltransferase I and II are responsible for coupling two glucose molecules to a fatty acid, forming the sophorose moiety. csic.es These enzymes utilize activated sugar donors, such as UDP-glucose, to facilitate the reaction. csic.es

D-Glucose Monosaccharide Constituent Analysis and Stereochemistry

Sophorose is composed of two D-glucose monosaccharide units. wikipedia.orgcymitquimica.com The "D" designation refers to the stereochemistry of the glucose molecules, specifically the configuration at the chiral center furthest from the anomeric carbon. The stereochemistry of the glycosidic linkage is crucial, and in sophorose, it is a β-linkage. wikipedia.orgwikipedia.org This means the substituent at the anomeric carbon of the glucosyl residue is on the same side of the sugar ring as the C6 hydroxymethyl group. The other glucose unit is in the α-anomeric form in alpha-sophorose (B1583250). wikipedia.org The specific arrangement of atoms, including the β-1,2 linkage and the D-glucose constituents, gives sophorose its distinct chemical and physical properties. wikipedia.org

Natural Occurrence and Biological Distribution

Alpha-sophorose monohydrate and its derivatives are found in a variety of natural sources, from plants to microbial products.

Presence in Select Plant Species (e.g., Sophora japonica)

Sophorose was first isolated from the pods of Sophora japonica, a species of tree in the legume family, which is where it derives its name. wikipedia.orgcymitquimica.comcymitquimica.com It often occurs in plants as part of more complex molecules called flavonoid sophorosides. nutraceuticalsworld.com These compounds consist of a sophorose sugar moiety attached to a flavonoid aglycone. Sophora japonica is a notable source of various polyphenols and flavonoids, with the buds being particularly rich in these compounds before they bloom. nutraceuticalsworld.com

Occurrence as a Core Component of Microbial Glycolipids (Sophorolipids)

Sophorose is a fundamental structural component of sophorolipids, which are microbial glycolipids produced by certain yeast species, most notably Starmerella bombicola (formerly Candida bombicola). csic.eswikipedia.org Sophorolipids consist of a hydrophilic sophorose head and a hydrophobic fatty acid tail. wikipedia.orgmdpi.com The sophorose part is a disaccharide of glucose linked by a β-1,2 bond. csic.es These molecules can exist in either an acidic (open) form or a lactonic (closed-ring) form, where the carboxylic end of the fatty acid is esterified to the sophorose moiety. wikipedia.orgmdpi.com Sophorolipids are considered biosurfactants due to their amphipathic nature. caymanchem.com

Association with Extracellular Polysaccharides (e.g., Cyclic Beta-1,2-Glucans)

Sophorose is also associated with extracellular polysaccharides, particularly cyclic β-1,2-glucans. These are homopolymers of glucose linked by β-1,2-glycosidic bonds, found in some Gram-negative bacteria like Rhizobium and Agrobacterium. nih.govnih.gov Partial acid hydrolysis of these cyclic β-1,2-glucans yields sophorose and its higher molecular weight homologs. nih.gov Enzymes known as endo-β-1,2-glucanases can degrade these cyclic structures, often releasing sophorose as a primary product. nih.gov

Academic Research Trajectories and Foundational Significance in Glycoscience

This compound, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, holds a significant position in the field of glycoscience. ontosight.aiwikipedia.org Its unique structure and biological activities have spurred extensive research, establishing it as a crucial molecule for understanding complex carbohydrate biochemistry and for various biotechnological applications. ontosight.aipubcompare.ai

Initially isolated in 1938 from the pods of Sophora japonica, sophorose has since been identified as a key component of sophorolipids, which are microbial glycolipids with surfactant properties. wikipedia.orgbertin-bioreagent.com This discovery paved the way for investigations into its biosynthesis and its role in the metabolism of various microorganisms. ontosight.ai

A primary focus of academic research has been the enzymatic synthesis of sophorose. Glycosidases and glycosyltransferases are the two main classes of enzymes utilized for constructing the glycosidic bond. researchgate.net While glycosyltransferases offer high stereospecificity, glycosidases are often favored due to their operational simplicity and broader substrate specificity, making them a more economically viable option for oligosaccharide production. d-nb.info Researchers have explored various enzymatic strategies, including reverse hydrolysis and transglycosylation, to synthesize sophorose and other valuable oligosaccharides like laminaribiose (B1201645) and gentiobiose. d-nb.infomdpi.com

One notable advancement is the one-pot enzymatic synthesis of sophorose from inexpensive starting materials like sucrose (B13894) and glucose. nih.govnih.gov This method utilizes a cascade of enzymes, such as sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo-β-1,2-glucooligosaccharide sophorohydrolase, to achieve high yields of sophorose. nih.govresearchgate.net

Table 1: Enzymatic Synthesis of Sophorose

Starting Materials Enzymes Used Yield Reference
Sucrose, Glucose Sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, exo β-1,2-glucooligosaccharide sophorohydrolase 108 mM nih.gov
Glucose β-glucosidase (TrCel1b variant) 71.1 mg/mL/mg enzyme d-nb.info
Glucose Thermophilic glycoside hydrolase (CoGH1A) 37.86 g/L nih.gov

The foundational significance of this compound in glycoscience also stems from its role as a substrate for studying carbohydrate-active enzymes. nih.gov Its specific β-1,2 linkage allows researchers to probe the substrate specificity and reaction mechanisms of various glycosidases. mdpi.comnih.gov For instance, studies have characterized β-glucosidases from different fungal sources, such as Aspergillus oryzae and Penicillium piceum, by examining their hydrolytic activity on sophorose among other disaccharides. mdpi.comnih.gov

Furthermore, sophorose is recognized as a potent inducer of cellulase (B1617823) gene expression in fungi like Trichoderma reesei, a major producer of enzymes for the biofuel industry. bertin-bioreagent.comnih.govnih.gov This property has made it a valuable tool in research aimed at understanding and enhancing the production of cellulolytic enzymes for the degradation of lignocellulosic biomass. nih.govcymitquimica.com Comparative transcriptomic and proteomic analyses of T. reesei grown on cellulose (B213188), sophorose, and glucose have provided insights into the molecular mechanisms of cellulase induction. nih.gov

Recent research continues to explore the diverse applications of sophorose and its derivatives. It is being investigated for its potential in biocatalysis for the production of bioactive compounds and as an intermediate in the synthesis of various chemicals. ontosight.ai The study of sophorose and its interactions with enzymes contributes to the broader understanding of carbohydrate signaling and molecular recognition processes. pubcompare.ai Its unique structural features also make it a subject of interest in conformational analysis studies of disaccharides. nih.gov

Advanced Methodologies for Alpha Sophorose Monohydrate Production and Derivatization

Enzymatic Biosynthesis Strategies

Enzymatic methods provide precise control over the synthesis of sophorose, avoiding the complex product mixtures often generated by traditional chemical methods. These strategies typically involve transglycosylation, multi-enzyme cascades, or condensation reactions.

Transglycosylation Reactions by Glycoside Hydrolases (e.g., CoGH1A)

Glycoside hydrolases (GHs) are enzymes that typically break down glycosidic bonds but can also catalyze their formation through a reverse reaction known as transglycosylation. csic.es This capability allows them to synthesize new oligosaccharides. Several multifunctional cellulases have been identified that can mitigate product inhibition during cellulose (B213188) hydrolysis by converting glucose and cellobiose (B7769950) into other disaccharides, including sophorose. researchgate.nettandfonline.com

A particularly effective enzyme for this purpose is CoGH1A, a multifunctional thermophilic glycoside hydrolase from the bacterium Caldicellulosiruptor owensensis. researchgate.net This enzyme exhibits excellent thermostability, retaining full activity after 12 hours at 75°C, making it robust for industrial applications. researchgate.netnih.gov In a transglycosylation reaction using glucose as the substrate, CoGH1A can efficiently produce sophorose. nih.gov Under optimized conditions, this method achieved a sophorose yield of 37.86 g/L with a productivity of 9.47 g/L/h, which is reported to be the highest productivity achieved for sophorose biosynthesis to date. nih.gov To enhance its industrial viability, the CoGH1A enzyme has been successfully immobilized on magnetic nanoparticles, allowing for its recovery and reuse for multiple catalysis cycles. nih.gov

Table 1: Sophorose Production via Transglycosylation by CoGH1A
ParameterFindingReference
EnzymeCoGH1A (Glycoside Hydrolase Family 1) researchgate.net
Source OrganismCaldicellulosiruptor owensensis researchgate.net
Reaction TypeTransglycosylation nih.govnih.gov
SubstrateGlucose nih.gov
Reported Sophorose Yield37.86 g/L nih.gov
Reported Productivity9.47 g/L/h nih.gov
Key AdvantageHigh thermostability and productivity; enzyme is recyclable when immobilized. nih.govresearchgate.net

Multi-Enzyme Cascade Systems for De Novo Synthesis from Simple Sugars (e.g., Sucrose (B13894) Phosphorylase, 1,2-Beta-Oligoglucan Phosphorylase, Exo Beta-1,2-Glucooligosaccharide Sophorohydrolase)

Multi-enzyme cascade reactions offer a sophisticated approach for synthesizing sophorose from inexpensive starting materials like sucrose and glucose in a single reaction vessel. nih.govresearchgate.net This "one-pot" method avoids the need to isolate intermediates, streamlining the production process. researchgate.net A notable example involves a cascade of three specific enzymes:

Sucrose Phosphorylase (SP) : This enzyme initiates the cascade by phosphorolytically cleaving sucrose in the presence of inorganic phosphate (B84403) to produce α-D-glucose 1-phosphate (α-Glc1P) and fructose. nih.govresearchgate.net

1,2-Beta-Oligoglucan Phosphorylase (SOGP) : This enzyme utilizes the α-Glc1P generated in the first step as a donor to polymerize glucose into a linear 1,2-β-glucan. nih.govexpasy.org

Exo Beta-1,2-Glucooligosaccharide Sophorohydrolase : The final enzyme in the cascade specifically hydrolyzes the linear 1,2-β-glucan to release sophorose as the primary product. nih.govresearchgate.net

This system has been demonstrated to be highly effective. In a reaction mixture containing 5 mM glucose and 250 mM sucrose, the cascade yielded 108 mM of sophorose after 48 hours. nih.gov The theoretical yield based on the amount of sucrose used as the donor substrate was estimated to be 86%. nih.gov After purification, a final yield of 45% was achieved. researchgate.net

Table 2: One-Pot Multi-Enzyme Synthesis of Sophorose
EnzymeSource Organism ExampleFunction in CascadeReference
Sucrose Phosphorylase (LmSP)Leuconostoc mesenteroidesSucrose + Pi → α-D-glucose 1-phosphate + Fructose nih.govresearchgate.net
1,2-Beta-Oligoglucan Phosphorylase (EiSOGP)Enterococcus italicusα-D-glucose 1-phosphate + (Glucose)n → (Glucose)n+1 + Pi nih.govresearchgate.net
Exo Beta-1,2-Glucooligosaccharide Sophorohydrolase (BDI_3064)Parabacteroides distasonis1,2-β-glucan → Sophorose nih.govresearchgate.net

Beta-Glucosidase-Mediated Condensation for Oligosaccharide Formation

Beta-glucosidases can be used to synthesize sophorose through a condensation reaction, which is effectively the reverse of their typical hydrolytic function. mdpi.comjmb.or.kr This approach uses high concentrations of glucose as the substrate. mdpi.com However, a significant challenge with this method is the lack of specificity in the glycosidic bond formation. nih.gov The condensation reaction catalyzed by β-glucosidases often results in a mixture of various disaccharides with different linkages. nih.govresearchgate.net

For example, studies using β-glucosidases from different fungal species have shown the simultaneous formation of sophorose (β-1,2), gentiobiose (β-1,6), cellobiose (β-1,4), and laminaribiose (B1201645) (β-1,3). researchgate.netd-nb.info This product heterogeneity necessitates complex and often costly downstream purification steps to isolate pure sophorose. nih.gov Research efforts are ongoing to engineer β-glucosidases to improve their synthetic activity and selectivity for specific linkages, with one study reporting a sophorose production of 71.1 mg/mL per mg of an engineered enzyme. d-nb.inforesearchgate.net

Table 3: Disaccharide Products from Beta-Glucosidase-Mediated Glucose Condensation
DisaccharideGlycosidic LinkageFormation ConfirmedReference
Sophoroseβ-1,2Yes researchgate.netd-nb.inforesearchgate.net
Cellobioseβ-1,4Yes researchgate.netd-nb.info
Laminaribioseβ-1,3Yes researchgate.netd-nb.info
Gentiobioseβ-1,6Yes researchgate.netd-nb.info

Microbial Fermentation and Bioproduction Systems

Microbial fermentation is a well-established route for producing sophorose, not as a free sugar, but as part of a larger glycolipid molecule called a sophorolipid (B1247395). These biosurfactants are produced in high yields by certain non-pathogenic yeasts.

Sophorolipid Production by Yeasts (e.g., Starmerella bombicola, Candida species)

Sophorolipids are biosurfactants composed of a hydrophilic sophorose head attached via a glycosidic bond to a hydrophobic long-chain hydroxy fatty acid. mdpi.comfrontiersin.orgugent.be They are produced extracellularly by several yeast species when grown on a combination of carbohydrate and lipid feedstocks. frontiersin.orgmdpi.com

The most prolific and widely studied producer of sophorolipids is the yeast Starmerella bombicola (also known by its anamorph name, Candida bombicola). mdpi.comfrontiersin.orgacs.org This yeast can generate very high titers of sophorolipids, with some reports of yields up to 44.52 g/L when using sunflower oil as the lipid source. nih.gov Other yeast species within the Starmerella clade have also been identified as significant sophorolipid producers, including Candida apicola, Candida riodocensis, and Candida stellata. nih.govoup.com Additionally, species like Candida batistae and Wickerhamiella domericqiae are known producers. mdpi.comjst.go.jp The fermentation process typically involves providing a hydrophilic carbon source like glucose and a hydrophobic one such as vegetable oils or fatty acids. frontiersin.orgnih.gov

Table 4: Examples of Sophorolipid-Producing Yeast Species
Yeast SpeciesTypical Product FormReference
Starmerella bombicola (Candida bombicola)Lactone and Acidic Sophorolipids mdpi.comfrontiersin.orgnih.gov
Candida apicolaLactone Sophorolipids nih.govoup.com
Candida riodocensisAcidic Sophorolipids nih.govoup.com
Candida stellataAcidic Sophorolipids nih.govoup.com
Candida batistaeMainly Acidic Sophorolipids jst.go.jp

Metabolic Engineering and Genetic Improvement of Producing Organisms for Enhanced Yield

To improve the economic feasibility of sophorolipid production, significant research has focused on the genetic and metabolic engineering of producing strains, primarily Starmerella bombicola. ugent.benih.gov These efforts aim to increase product yield, productivity, and to create novel, tailor-made molecules. core.ac.ukacs.org

Key metabolic engineering strategies include:

Blocking Competing Pathways: The β-oxidation pathway competes with sophorolipid synthesis for the same fatty acid substrates. oup.com Knocking out the gene for multifunctional enzyme type 2 (MFE-2), a key enzyme in β-oxidation, has been shown to redirect substrates towards sophorolipid synthesis, resulting in a 1.7 to 2.9-fold increase in the production of medium-chain sophorolipids. oup.comnih.gov

Multi-Gene Deletion: A cumulative effect can be achieved by deleting multiple regulatory genes. The knockout of three genes (rlp, leu3, and ztf1) in S. bombicola led to a 50.51% increase in sophorolipid production, reaching a high titer of 97.44 g/L. frontiersin.org

CRISPR-Cas9 Gene Editing: Modern gene-editing tools like CRISPR-Cas9 have enabled precise modifications. By knocking out or overexpressing key genes, such as those for glucosyltransferases or the lactone esterase (sble), researchers have created strains that produce exclusively acidic or lactonic sophorolipids. frontiersin.orgmdpi.com This strategy has yielded titers as high as 129.7 g/L of acidic sophorolipids in a fermenter. mdpi.com

Alleviating Oxygen Limitation: Sophorolipid biosynthesis is a highly aerobic process. frontiersin.orgoup.com To improve performance under oxygen-limited conditions typical of high-density fermentations, the Vitreoscilla hemoglobin (VHb) gene was expressed in S. bombicola, resulting in enhanced sophorolipid production. frontiersin.org

Table 5: Metabolic Engineering Strategies for Improved Sophorolipid Production in S. bombicola
Engineering StrategyTargetResultReference
Single Gene KnockoutMFE-2 (β-oxidation pathway)1.7-2.9x increase in medium-chain sophorolipid production. oup.comnih.gov
Multi-Gene Knockoutrlp, leu3, ztf1 (transcriptional regulators)50.51% increase in total yield, reaching 97.44 g/L. frontiersin.org
CRISPR-Cas9 EditingKnockout/overexpression of biosynthetic genes (e.g., UGTA1, UGTB1, sble)Strains producing pure acidic (up to 129.7 g/L) or lactonic (45.32 g/L) sophorolipids. mdpi.com
Heterologous Gene ExpressionVitreoscilla hemoglobin (vgb) geneImproved sophorolipid production under oxygen-limited conditions. frontiersin.org

Chemical and Chemo-Enzymatic Synthetic Approaches

Chemical and chemo-enzymatic methods provide robust and versatile platforms for the production of sophorose and its derivatives. These techniques range from the cleavage of sophorolipids to recover the base sugar to the precise synthesis of complex anomeric analogues.

A primary method for obtaining sophorose involves the acid hydrolysis of sophorolipids, which are glycolipid biosurfactants produced by yeasts like Starmerella bombicola. rsc.org This process breaks the glycosidic linkage between the sophorose head group and the fatty acid tail.

The procedure typically involves providing an aqueous solution of sophorolipids, preferably in their acidic form rather than the lactonic form, at a concentration ranging from 2 to 800 g/L. google.comgoogle.com An acidic compound, such as sulfuric acid, is added to the solution in a quantity of 0.01% to 6% by weight relative to the sophorolipids. google.comgoogle.com The mixture is then heated to a temperature between 60°C and 110°C for a duration of 2 to 200 hours. google.comgoogle.com Upon completion, the fatty acids liberated during hydrolysis form an oily, water-immiscible phase that can be separated. google.compatsnap.com The remaining aqueous phase, or hydrolysate, contains a mixture of sophorose and glucose. google.compatsnap.comhud.ac.uk The relative proportions of these sugars can be influenced by the acid concentration and the duration of the hydrolysis. google.com

One documented example of this process provides specific parameters and outcomes.

Table 1: Example of Acid Hydrolysis of Sophorolipids

ParameterValueReference
Sophorolipid Concentration~200 g/L google.compatsnap.com
Acid UsedSulfuric Acid patsnap.com
Acid Concentration0.25% (w/w of sophorolipid) google.compatsnap.com
Reaction ConditionsBoiling with stirring under reflux google.compatsnap.com
Reaction Time12 hours google.compatsnap.com
Sophorose Yield10.3 g/L google.compatsnap.com
Glucose Yield16.6 g/L google.compatsnap.com

The synthesis of anomeric derivatives involves chemical modifications at the anomeric carbon of the sophorose molecule, leading to new glycosides and analogues with potentially altered properties. A common strategy is the Koenigs-Knorr reaction, which has been used to produce sophorose-based glycosides. rsc.org This method involves reacting an anomeric sophorose bromide, such as acetylated sophorose bromide, with an alcohol in the presence of a promoter. rsc.org For instance, reacting acetylated sophorose bromide with benzyl (B1604629) alcohol or 2-phenylethanol (B73330) yields products like Zizybeoside and phenetyl glycoside after deprotection. rsc.org

A more novel approach for synthesizing sophorose derivatives involves the nucleophilic addition of one monosaccharide to an activated double bond in a second monosaccharide component. cdnsciencepub.com This method was used to prepare methyl 2-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-3-deoxy-3-nitro-α-D-glucopyranoside and its β-anomer, representing a unique class of sophorose analogues. cdnsciencepub.com These synthetic strategies are crucial for creating a library of sophorose derivatives for further study. google.com The ability to selectively functionalize the anomeric position allows for the conjugation of sophorose to other molecules, including linkers for vaccine constructs or other functional groups. nih.govccsenet.org

Directed Biotransformation and Functionalization

Enzymatic and chemical modifications of sophorose and sophorolipids enable the creation of highly specific and functionalized molecules. These methods leverage the precision of enzymes and the versatility of chemical reactions to produce advanced glycolipid derivatives.

Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor molecule to an acceptor. frontiersin.orgsigmaaldrich.com These enzymes are highly regioselective and stereospecific, making them ideal tools for the precise synthesis of oligosaccharides. nih.govsigmaaldrich.com The biosynthesis of sophorolipids itself relies on the action of GTs; a specific glycosyltransferase II is responsible for linking a second glucose molecule to the first at the 2'-position, thereby forming the characteristic β-1,2 linkage of sophorose. rsc.org

In enzymatic derivatization, GTs utilize activated sugar donors, most commonly nucleotide-sugar conjugates like UDP-glucose (UDP-Glc), to glycosylate an acceptor molecule. sigmaaldrich.com The reaction is highly specific, ensuring the formation of a particular anomeric linkage (α or β) at a defined position. sigmaaldrich.comsigmaaldrich.com While the acceptor specificity can vary, many GTs can tolerate modifications to the acceptor sugar, allowing for the synthesis of novel glycan structures. sigmaaldrich.comsigmaaldrich.com A significant challenge in these reactions is the potential for product inhibition by the released nucleoside diphosphate, a problem that can be mitigated by adding a phosphatase to the reaction to degrade this byproduct. sigmaaldrich.comsigmaaldrich.com

Chemical modification of the intact sophorolipid structure is a powerful strategy for creating functionalized glycolipids. frontiersin.org A notable example is the synthesis of amino acid-conjugated sophorolipids, which introduces new functionalities via an amide bond. acs.orgnih.gov This chemo-enzymatic approach begins with the sophorolipid produced through fermentation and modifies it chemically.

The synthesis generally follows a three-step process:

Table 2: General Synthesis of Amino Acid-Conjugated Sophorolipids

StepDescriptionReference
1. HydrolysisThe natural sophorolipid mixture, which contains a lactonic form, is hydrolyzed using an aqueous alkali. This opens the lactone ring to yield the free acid form of the sophorolipid (SL-COOH). acs.orgnih.govacs.org
2. CouplingThe carboxyl group of the SL-COOH is coupled with the α-amino group of a protected amino acid. This amidation reaction is typically mediated by a coupling agent such as dicarbodiimide. acs.orgnih.govacs.orgugent.be
3. DeprotectionThe protecting groups on the amino acid carboxyl moiety are removed to yield the final amino acid-conjugated sophorolipid. acs.orgnih.gov

This method has been successfully used to prepare a variety of derivatives, including Leucine-conjugated and Arginine-conjugated sophorolipids, creating new families of functionalized glycolipids with unique biological activities. acs.orgnih.govacs.org

Molecular Conformational Analysis and Interaction Dynamics of Alpha Sophorose Monohydrate

Solution and Crystalline State Conformational Studies

The conformation of sophorose is determined by the spatial arrangement of its constituent glucose rings and the orientation of the glycosidic linkage that connects them. These features are influenced by the surrounding environment, whether it is a highly ordered crystal lattice or in solution.

Experimental studies, such as X-ray crystallography on alpha-sophorose (B1583250) monohydrate, provide precise atomic coordinates, allowing for the direct calculation of these conformational parameters in the solid state. nih.gov In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to determine the average conformation by measuring parameters like nuclear Overhauser effects (NOEs) and three-bond J-coupling constants (3J), which are related to dihedral angles through Karplus-type equations. nih.govnih.gov

Studies have shown that in the crystalline state, sophorose can adopt a specific conformation characterized by a unique set of Φ and Ψ angles. However, in solution, the molecule exhibits greater flexibility, existing as an equilibrium of different conformers. researchgate.net

Table 1: Representative Glycosidic Torsion Angles for Sophorose This table provides illustrative values for the torsion angles that define the glycosidic linkage in sophorose, based on computational and experimental studies. Actual values can vary depending on the specific conformer and environment.

ParameterDefinitionTypical Value RangeMethod
Φ (phi) O5'-C1'-O2-C2-90° to -60°X-ray, NMR, MD Simulation
Ψ (psi) C1'-O2-C2-C1-160° to -140°X-ray, NMR, MD Simulation

The stability of specific sophorose conformations is significantly influenced by the formation of intramolecular hydrogen bonds. fiveable.me These are non-covalent interactions where a hydrogen atom covalently bonded to an electronegative atom (like oxygen in a hydroxyl group) is attracted to another nearby electronegative atom within the same molecule. fiveable.memdpi.com

In alpha-sophorose monohydrate, the network of intramolecular hydrogen bonds helps to stabilize the orientation of the two glucose rings relative to each other. The presence and geometry of these bonds can be inferred from crystallographic data and investigated using spectroscopic techniques like FTIR and NMR. researchgate.netclaremont.edu Computational models also play a crucial role in identifying potential hydrogen bonds and assessing their strength and persistence over time. researchgate.net For instance, a hydrogen bond might form between the O3'-H hydroxyl group of the non-reducing glucose unit and the O1 (anomeric) oxygen of the reducing unit, contributing to a more compact structure. The specific network of hydrogen bonds differentiates the stable conformers of sophorose.

Computational Modeling and Simulation Methodologies

Computational methods provide powerful insights into the dynamic nature of molecules like alpha-sophorose, complementing experimental data by offering a view of molecular motion at an atomic level of detail.

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. acs.org For this compound, MD simulations in explicit water solvent are used to investigate its conformational preferences, the dynamics of the glycosidic linkage, and the patterns of both intramolecular and intermolecular hydrogen bonding. researchgate.netnih.gov These simulations can reveal how sophorose samples different conformations in solution and the timescales of these changes. researchgate.net

Furthermore, MD simulations provide a detailed picture of the solvation structure, showing how water molecules arrange themselves around the solute and interact with its hydroxyl groups. This solvation shell is critical for understanding the solubility and reactivity of sophorose in aqueous environments. The simulations can track the residence time of water molecules at specific sites and identify water-bridged hydrogen bonds that help to stabilize certain conformations. nih.gov

The accuracy of MD simulations is highly dependent on the quality of the force field used. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles (atoms). wustl.edu For carbohydrates, force fields like CHARMM, GROMOS, and AMBER have been specifically developed and parameterized to accurately model their unique structural and energetic properties. researchgate.netnih.gov

The development of a robust carbohydrate force field involves a meticulous process. nih.govwustl.edu It includes:

Parameterization: Assigning parameters for bond lengths, bond angles, and dihedral angles. This is often done using high-level quantum mechanics (QM) calculations on smaller model compounds that represent fragments of the larger molecule, such as the glycosidic linkage. nih.gov

Validation: Testing the force field by comparing the results of simulations to experimental data. For sophorose, this would involve comparing simulated conformational populations with those derived from NMR experiments or comparing the simulated structure with known crystal structures. nih.govnih.gov

The GROMOS 45A4 force field, for example, has been used to carry out explicit-solvent MD simulations to investigate the conformational preferences and hydrogen-bonding patterns of sophorose. researchgate.net Similarly, the CHARMM force field has been extended to accurately model various glycosidic linkages, including the β(1→2) linkage of sophorose, by fitting parameters to extensive QM energy surfaces. nih.gov

Structural glycoinformatics integrates computational tools, databases, and modeling techniques to study the structure and function of carbohydrates and their interactions with proteins. glyco.ac.runih.gov This field is essential for building and analyzing models of enzyme-substrate complexes involving sophorose. dntb.gov.ua

The process often involves:

Database Mining: Using databases such as Glyco3D, which contain 3D structural information for numerous disaccharides, to obtain initial low-energy conformations of sophorose. cnrs.fr

Molecular Docking: A computational method that predicts the preferred orientation of a ligand (sophorose) when bound to a receptor (an enzyme's active site) to form a stable complex.

MD Simulations of the Complex: Once a plausible enzyme-substrate complex is modeled, MD simulations can be used to refine the structure and study the dynamics of the interaction. pearson.com This can reveal key amino acid residues involved in substrate binding and catalysis and provide insights into the enzyme's mechanism and specificity. mit.edu

These computational approaches are invaluable for understanding how enzymes recognize and process sophorose, guiding efforts in enzyme engineering and inhibitor design.

Mechanistic Roles and Biological Activities of Alpha Sophorose Monohydrate in Research Contexts

Cellulase (B1617823) Gene Expression Induction in Filamentous Fungi

The production of cellulolytic enzymes in filamentous fungi like Trichoderma reesei is a tightly regulated process, initiated at the transcriptional level in response to the available carbon source. tandfonline.com While cellulose (B213188) itself is the natural substrate, its insolubility makes direct signaling complex. Instead, soluble degradation products are believed to act as the true inducers. Among these, sophorose is recognized as the most powerful natural inducer of cellulase synthesis. tandfonline.commdpi.com

The induction of cellulase production by sophorose in Trichoderma reesei is a multi-faceted process involving enzymatic activity, transcriptional regulation, and cellular transport. Sophorose is not typically present in the environment but is thought to be generated by the fungus itself through the action of β-glucosidases (BGLs). nih.gov These enzymes can catalyze transglycosylation reactions, converting cellobiose (B7769950) (the primary product of cellulose hydrolysis) into sophorose. mdpi.comnih.gov Both extracellular and intracellular β-glucosidases have been implicated in this process, suggesting a complex system for sensing cellulose and generating the induction signal. nih.govasm.org

Once formed, sophorose is transported into the cell, where it triggers a transcriptional cascade. nih.gov This response is rapid, with the induction of enzymes like carboxymethyl cellulase (CMCase) occurring within 1.5 to 2 hours of exposure. nih.govnih.gov The continued presence of the inducer is necessary to maintain enzyme synthesis. nih.gov While sophorose is a potent initiator, some research suggests it may not be the final inducer molecule but rather a precursor that is further modified by other β-glucosidases to form the ultimate signaling compound. tandfonline.comtandfonline.com The induction process is controlled by a network of transcription factors, including the essential activator XYR1 and the repressor ACE1, which modulate the expression of major cellulase genes like cbh1, cbh2, and egl1. tandfonline.comtandfonline.com

The efficiency of cellulase induction by sophorose is highly dependent on environmental and nutritional factors. Optimizing these conditions is critical for maximizing enzyme yields in research and industrial settings.

pH: The pH of the medium significantly affects both the synthesis and secretion of cellulases. nih.gov Studies on T. reesei have shown that the optimal pH for sophorose induction is similar to that for cellulose induction. nih.gov However, the optimal pH can differ for the production of various components of the cellulase complex; for instance, a low pH of 2.8 was found to be optimal for CMCase production, while other components may favor a pH around 5.0. scispace.com

Temperature: Temperature also plays a crucial role, with the effects on sophorose induction mirroring those observed with cellulose. nih.gov For T. reesei, temperatures around 30°C are commonly used for cellulase production. portal.gov.bd

Medium Composition: The composition of the growth medium, particularly the carbon and nitrogen sources, is fundamental. The carbon-to-nitrogen ratio has been identified as an important factor in cellulase synthesis. scispace.com While sophorose is a powerful inducer, its high cost has led to research into mixed-substrate strategies. mdpi.comgoogle.com For example, mixtures of lactulose (B1674317) and lactose (B1674315) have been shown to be effective inducers, potentially by providing a slow and sustained release of the inducing signal. ejpau.media.pl

ParameterFinding/Optimal ConditionFungal SpeciesReference
pHOptimal pH for CMCase production found to be 2.8.Trichoderma reesei scispace.com
pHGeneral cellulase production is often carried out at pH 4.0-6.0.Fungi (general) portal.gov.bd
TemperatureHighest cellulase production for mutant T. reesei RUT-C30 at 30°C.Trichoderma reesei portal.gov.bd
Medium CompositionA mixture of lactulose and lactose (1:1 ratio) showed a 20% higher cellulase activity compared to lactose alone.Trichoderma reesei M-7 ejpau.media.pl

The expression of cellulase genes is subject to tight negative regulation, most notably through carbon catabolite repression (CCR). This mechanism ensures that the fungus preferentially uses easily metabolizable carbon sources like glucose before expending energy to produce enzymes for breaking down complex polysaccharides. google.comuni.lu

In the presence of glucose, the synthesis of cellulases is strongly repressed, even if an inducer like sophorose is available. google.com The primary mediator of this repression in T. reesei is the transcription factor CRE1. uni.lu When glucose is abundant, CRE1 is activated and binds to promoter regions of cellulase genes, inhibiting their transcription. uni.lu

Interestingly, sophorose itself participates in a dual regulatory role. In addition to inducing cellulase expression, it actively represses the synthesis of β-glucosidase. nih.gov This is a crucial feedback mechanism; by downregulating the enzyme that hydrolyzes it, sophorose prolongs its own existence within the cell, thereby enhancing and sustaining the induction of the broader cellulase system. nih.gov Furthermore, specific intracellular β-glucosidases, such as BGL3I in T. reesei, have been shown to hydrolyze sophorose, acting as negative regulators that can dampen the induction signal. d-nb.inforesearchgate.net

Sophorose does not induce all components of the cellulolytic enzyme system uniformly. Research indicates that sophorose induces what has been described as an "incomplete array" of cellulase enzymes. nih.govnih.gov This differential regulation allows the fungus to fine-tune its enzymatic response.

For example, sophorose is a potent inducer of carboxymethyl cellulase (CMCase), an endoglucanase. nih.gov However, as noted previously, it simultaneously represses the production of β-glucosidase. nih.gov Transcriptional analysis in T. reesei strains has quantified the differential induction of various cellulase genes. When induced by sophorose, the mRNA for cbh1 (encoding the main cellobiohydrolase) is the most abundant transcript. researchgate.net

Gene TranscriptEnzyme TypeRelative Abundance (% of cbh1 mRNA)Reference
cbh1Cellobiohydrolase I100% researchgate.net
cbh2Cellobiohydrolase II~45-60% researchgate.net
egl1Endoglucanase I~20-30% researchgate.net
Other endoglucanasesEndoglucanase~1-2% researchgate.net

Substrate Specificity and Enzyme Characterization

Beyond its role as an inducer, alpha-sophorose (B1583250) monohydrate is a valuable tool for the biochemical characterization of enzymes.

Sophorose is frequently used as a specific substrate to probe the activity and specificity of various carbohydrate-active enzymes (CAZymes), particularly glycosyl hydrolases (GHs). jst.go.jpresearchgate.net Its unique β-1,2-glycosidic linkage allows researchers to distinguish between enzymes with different bond preferences.

For example, β-glycosidases from various thermophilic microorganisms have been characterized using sophorose. The β-glycosidase from the hyperthermophilic archaeon Sulfolobus shibatae actively hydrolyzes sophorose, though it shows a preference for laminaribiose (B1201645) (β-1,3 linkage). jmb.or.kr In contrast, the enzyme from Thermotoga neapolitana prefers sophorose over other disaccharides like laminaribiose and cellobiose. jmb.or.kr A β-glucosidase from Anoxybacillus sp. DT3-1 also demonstrated high activity, depleting over 90% of the sophorose substrate in activity assays. scispace.com This differential activity highlights how sophorose can be used to fingerprint the substrate specificity of novel enzymes.

Enzyme Source OrganismEnzyme TypeActivity on SophoroseSubstrate Preference OrderReference
Pyrococcus furiosusβ-GlycosidaseActiveLaminaribiose > Cellobiose > Sophorose > Gentiobiose jmb.or.kr
Thermotoga neapolitanaβ-GlycosidaseActiveSophorose > Laminaribiose > Cellobiose > Gentiobiose jmb.or.kr
Sulfolobus shibataeβ-Glycosidase (rSSG)ActiveLaminaribiose > Sophorose > Gentiobiose > Cellobiose jmb.or.kr
Anoxybacillus sp. DT3-1β-Glucosidase (DT-Bgl)High (>90% substrate depletion)Not specified in order scispace.com

Analysis of Enzyme Activity and Specificity in Glycoside Hydrolysis and Synthesis

Alpha-sophorose is a key substrate and product in the study of glycoside hydrolases (GHs) and glycosyltransferases, enzymes that catalyze the breakdown and formation of glycosidic bonds, respectively. The analysis of these enzymatic reactions provides insight into their specificity, kinetics, and potential for biocatalysis.

In hydrolysis, certain β-glucosidases exhibit significant activity towards sophorose. For instance, a β-glucosidase from Dalbergia cochinchinensis seeds was found to hydrolyze sophorose, although at a slower rate than some other disaccharides like laminaribiose and gentiobiose. nih.gov A versatile β-1,2 β-glucosidase (BGL-1) from Talaromyces amestolkiae showed five times higher hydrolytic activity on sophorose compared to cellobiose, highlighting its specificity for the β-1,2 linkage. scispace.com The kinetics of such reactions are crucial; for example, a purified enzyme from Dalbergia cochinchinensis displayed specific kinetic parameters when acting on various substrates, though detailed kinetics for sophorose were noted as relatively slow. nih.gov

Conversely, sophorose is a target product in synthesis reactions, often through the transglycosylation activity of β-glucosidases. nih.govresearchgate.net Transglycosylation is a reaction where a glycosyl group is transferred from a donor to an acceptor molecule, which can be another sugar. A multifunctional thermophilic glycoside hydrolase, CoGH1A, was effectively used for sophorose production from glucose, achieving a yield of 37.86 g/L. nih.gov Similarly, a β-glucosidase from Penicillium was capable of producing sophorose via transglycosylation with glucose as the substrate. mdpi.com The efficiency of these reactions can be remarkably high under optimized conditions.

Table 1: Examples of Enzymes Acting on Sophorose This table is interactive. You can sort and filter the data.

Enzyme Name/Source Enzyme Class Reaction Type Substrate(s) Product(s) Key Finding Reference
CoGH1A Glycoside Hydrolase Transglycosylation Glucose Sophorose, other disaccharides High sophorose productivity of 9.47 g/L/h. nih.gov nih.gov
BGL-1 (Talaromyces amestolkiae) β-Glucosidase (GH3) Hydrolysis, Transglycosylation Sophorose, Cellobiose Glucose 5-fold higher hydrolytic activity on sophorose than cellobiose. scispace.com scispace.com
Dalbergia cochinchinensis enzyme β-Glucosidase/β-Fucosidase Hydrolysis Sophorose, Laminaribiose, Gentiobiose Glucose Hydrolysis of sophorose was relatively slow compared to other disaccharides. nih.gov nih.gov
1,2-β-oligoglucan phosphorylase & Sucrose (B13894) phosphorylase Phosphorylase Reverse Phosphorolysis/Synthesis Sucrose, Glucose β-1,2-glucan (from sophorose) Sophorose acts as an initial acceptor to build longer glucan chains. nih.govjst.go.jp nih.govjst.go.jp
Exo β-1,2-glucooligosaccharide sophorohydrolase Hydrolase Hydrolysis Linear 1,2-β-glucan Sophorose Used for the specific preparation of pure sophorose. nih.gov nih.gov

A one-pot enzymatic synthesis method has been developed using three enzymes—sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo β-1,2-glucooligosaccharide sophorohydrolase—to produce sophorose from inexpensive starting materials like sucrose and glucose. nih.gov In this system, 1,2-β-oligoglucan phosphorylase first synthesizes sophorose from glucose and α-D-glucose 1-phosphate (derived from sucrose), which then acts as a primer for the synthesis of longer β-1,2-glucooligosaccharides. nih.gov

Roles in Microbial Physiology and Extracellular Metabolism

Alpha-sophorose plays distinct roles in the life processes of various microorganisms, from serving as a fundamental unit for polysaccharide synthesis to influencing metabolic pathways and fermentation outcomes.

Sophorose is a critical starting material for the enzymatic synthesis of β-1,2-glucans, which are polysaccharides with important biological roles. cdnsciencepub.comresearchgate.net A highly efficient, large-scale enzymatic method has been established to produce β-1,2-glucan using a very small amount of sophorose as an acceptor molecule. researchgate.net This process involves a three-step synthesis using sucrose phosphorylase and a 1,2-β-oligoglucan phosphorylase. researchgate.net The initial reaction uses sophorose to accept glucose units from α-glucose 1-phosphate (generated from sucrose), elongating the chain. jst.go.jpresearchgate.net The resulting β-1,2-glucan can then be partially hydrolyzed to create more acceptor molecules for subsequent, larger-scale synthesis steps. researchgate.net This demonstrates the fundamental role of sophorose as the initial building block upon which the entire polysaccharide is constructed. Ultimately, over 140 grams of β-1,2-glucan were synthesized using only about 20 micrograms of sophorose as the initial acceptor. researchgate.net

Sophorose significantly influences the metabolic activities of certain fungi and yeasts. It is famously known as a potent inducer of cellulase gene expression and production in the fungus Trichoderma reesei. nih.govmdpi.comcaymanchem.com The inducing capability of sophorose is reported to be over 2,500 times greater than that of cellobiose. mdpi.com This induction is crucial for the industrial production of cellulases, which are enzymes used to break down cellulose into glucose for biofuel production and other applications. nih.govmdpi.com

In the context of fermentation, sophorose is the hydrophilic moiety of sophorolipids, which are glycolipid biosurfactants produced by yeasts such as Candida bombicola. google.commdpi.com The fermentation process to produce sophorolipids involves the metabolism of a sugar source (like glucose) and a lipidic co-substrate. mdpi.com The yeast synthesizes the sophorose disaccharide and attaches it to a fatty acid. mdpi.com The production of these sophorolipids is often linked to the regulation of energy metabolism within the yeast. mdpi.com

Prebiotic Research and Gut Microbiota Modulation

Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit. The unique β-1,2 linkage of sophorose makes it a candidate for prebiotic research, with studies focusing on its ability to promote beneficial gut bacteria and its degradation by the gut microbiota.

In vitro fermentation studies have been conducted to determine the prebiotic potential of various disaccharides by observing their effect on fecal bacteria populations. nih.gov In one such study, a prebiotic index (PI) was calculated for a range of disaccharides. Sophorose, along with kojibiose, demonstrated the highest PI scores (18.63 and 21.62, respectively), indicating strong prebiotic potential. nih.gov Disaccharides with β(1-2), β(1-4), and β(1-6) linkages, including sophorose, generally yielded high PI scores. nih.gov

Genomic and metabolic reconstructions of Bifidobacterium species, a key genus of beneficial gut bacteria, have identified pathways for the utilization of various carbohydrates. nih.gov Phenotypic screening has shown that some Bifidobacterium strains are capable of growing on sophorose. nih.gov This suggests that sophorose can act as a selective carbon source to encourage the growth of these probiotic microorganisms in the gut.

Table 2: Prebiotic Index of Sophorose and Other Disaccharides This table is interactive. You can sort and filter the data.

Disaccharide Glycosidic Linkage Prebiotic Index (PI) Key Fermentation Outcome Reference
Sophorose β-1,2 18.63 High PI score, indicating strong prebiotic potential. nih.gov
Kojibiose α-1,2 21.62 Highest PI score in the study. nih.gov
Lactulose β-1,4 High PI Generally high PI for 1-4 linkages. nih.gov
Gentiobiose β-1,6 High PI Generally high PI for 1-6 linkages. nih.gov
6α-Mannobiose α-1,6 High PI Exception among mannose-containing disaccharides. nih.gov
Other Mannose Disaccharides Various Low PI Associated with low numbers of bifidobacteria and lactobacilli. nih.gov

The human gut microbiota possesses a vast arsenal (B13267) of carbohydrate-active enzymes (CAZymes) capable of degrading complex carbohydrates that are indigestible by human enzymes. nih.govmdpi.com The degradation of β-1,2-glucans and their constituent oligosaccharides, including sophorose, relies on specific microbial enzymes. cdnsciencepub.comnih.gov Fungi and bacteria have been shown to produce β-1,2-glucanases, which are enzymes that specifically hydrolyze the β-1,2 glycosidic bonds. cdnsciencepub.comnih.gov For example, an endo-β-1,2-glucanase from the bacterium Chitinophaga pinensis was shown to break down β-1,2-glucan into smaller oligosaccharides, including sophorose (Sop2), sophorotriose (Sop3), and larger sophorooligosaccharides. nih.gov The bacterium Parabacteroides distasonis, a common member of the human gut microbiota, possesses an exo-β-1,2-glucooligosaccharide sophorohydrolase, an enzyme that specifically hydrolyzes larger sophorooligosaccharides to release sophorose. nih.gov The presence of such enzymes in gut commensals indicates their capacity to utilize β-1,2-linked glucans and sophorose as nutrients, releasing metabolites like short-chain fatty acids (SCFAs) in the process. nih.govmdpi.com

Advanced Spectroscopic and Chromatographic Characterization of Alpha Sophorose Monohydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like alpha-sophorose (B1583250) monohydrate. It provides in-depth information about the chemical environment, connectivity, and conformation of atoms within the molecule.

¹H NMR and ¹³C NMR Spectral Analysis for Chemical Shift Assignment.researchgate.netgithub.iochromtech.com

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for assigning the chemical shifts of the protons and carbons in alpha-sophorose monohydrate. The chemical shift values are indicative of the electronic environment of each nucleus. In aqueous solutions, sugars like sophorose can exist in equilibrium between different anomeric forms (α and β), which can be distinguished by their unique NMR signals. slu.se

The ¹H NMR spectrum displays signals for each proton, with their multiplicity (singlet, doublet, triplet, etc.) providing information about neighboring protons. For instance, the anomeric proton (H-1) of an α-glucosyl residue typically appears as a doublet with a coupling constant (³J(H1,H2)) of around 3-4 Hz. researchgate.net The ¹³C NMR spectrum provides a signal for each unique carbon atom, offering a clear count of the carbons in the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Sophorose (α/β anomers)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-anomer
H-1 / C-1~5.14 (d, J ≈ 3.5 Hz)~93.5
H-2 / C-2~3.81~71.4
H-3 / C-3~4.06~77.2
H-4 / C-4~3.81~69.1
H-5 / C-5~3.81~71.6
H-6 / C-6~3.62, 4.04 (m)~64.0
β-anomer
H-1 / C-1~4.51 (d, J ≈ 8.0 Hz)~97.7
H-2 / C-2~3.62~73.8
H-3 / C-3~3.16 (t)~76.3
H-4 / C-4~3.87~70.8
H-5 / C-5~3.35~77.5
H-6 / C-6~3.81, 4.04 (m)~62.4

Note: The exact chemical shifts can vary depending on the solvent, temperature, and pH. The data presented is a compilation of typical values found in the literature. researchgate.netunesp.br

2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC).sdsu.eduyoutube.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of carbohydrates. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com Cross-peaks in a COSY spectrum reveal the connectivity between protons within the same spin system, allowing for the tracing of the proton network within each glucose unit of sophorose. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, greatly simplifying the assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com HMBC is particularly powerful for determining the glycosidic linkage between the two glucose units in sophorose. For example, a cross-peak between the anomeric proton (H-1) of one glucose unit and a carbon atom of the second glucose unit confirms the linkage position.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection.researchgate.netgithub.io

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation.chromtech.com

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M+Na]⁺ ion of sophorose) and its subsequent fragmentation through collision-induced dissociation (CID). msaltd.co.uknih.gov The resulting fragment ions provide valuable structural information. The fragmentation patterns of disaccharides are characteristic of their glycosidic linkage. researchgate.net For sophorose, cleavage of the glycosidic bond is a primary fragmentation pathway, yielding ions corresponding to the individual glucose units. researchgate.net This fragmentation data helps to confirm the identity and structure of the disaccharide. plos.org

Table 2: Expected ESI-MS and MS/MS Fragments for this compound

Ionm/z (calculated)Description
[M+H]⁺343.12Protonated molecule (less common)
[M+Na]⁺365.10Sodiated molecule (prominent)
Fragment Ion 1185.05 (from [M+Na]⁺)Sodiated glucose unit
Fragment Ion 2163.06 (from [M+H]⁺)Dehydrated glucose unit

Note: M represents the molecular weight of sophorose (C₁₂H₂₂O₁₁). The observed m/z values may vary slightly depending on the instrument calibration and resolution.

Chromatographic Separation and Detection Methods

Chromatographic techniques are vital for the purification and analysis of this compound, often in complex mixtures. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method. chromtech.comsigmaaldrich.com

Due to the high polarity of sugars, specialized HPLC columns are required for effective separation. waters.com Common approaches include:

Reversed-Phase HPLC (RP-HPLC): While standard C18 columns offer limited retention for sugars, derivatization or the use of specific polar-embedded stationary phases can improve separation. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar compounds like carbohydrates. It uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. sielc.com

Ion-Exchange Chromatography (IEC): IEC can be used to separate carbohydrates, particularly when they are derivatized to carry a charge or in high pH mobile phases where they can be ionized. nih.gov

Detection in HPLC is commonly achieved using a Refractive Index (RI) detector, which is a universal detector for non-absorbing compounds. For more specific and sensitive detection, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be coupled to the HPLC system. sielc.com

Table 3: Comparison of HPLC Methods for Sophorose Analysis

HPLC MethodStationary PhaseMobile Phase PrincipleCommon DetectorAdvantages
RP-HPLCNon-polar (e.g., C18)Polar (e.g., water/acetonitrile)RI, ELSD, MSVersatile, common technique
HILICPolar (e.g., amide, silica)High organic contentRI, ELSD, MSExcellent for polar analytes
IECCharged functional groupsAqueous buffer with salt gradientRI, Pulsed Amperometric Detection (PAD), MSHigh resolution for charged or ionizable analytes

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for monitoring chemical reactions involving this disaccharide. The technique separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for both qualitative and quantitative analysis. bridgewater.edu

For purity assessment, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. A common approach involves using a reversed-phase C18 column, where the separation is based on the hydrophobicity of the analytes. researchgate.net The retention time, the time it takes for the compound to travel through the column to the detector, is a key parameter for identification. The purity of this compound is typically expected to be high, often ≥98%. scbt.com The presence of impurities would be indicated by additional peaks in the chromatogram. ege.edu.tr

In the context of reaction monitoring, HPLC allows for the tracking of the consumption of reactants and the formation of products over time. biaseparations.com For instance, in enzymatic or chemical modifications of sophorose, HPLC can monitor the conversion of the starting material into various derivatives. researchgate.net By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, researchers can determine the reaction kinetics and optimize conditions for yield and selectivity. bridgewater.edu

Table 1: HPLC Parameters for this compound Analysis

ParameterTypical Value/ConditionPurpose
Column Reversed-phase C18Separation based on hydrophobicity. researchgate.net
Mobile Phase Gradient of water and acetonitrile (B52724) or methanolTo elute compounds with varying polarities. bridgewater.eduresearchgate.net
Detector Refractive Index (RI) or Evaporative Light Scattering (ELSD)Detection of non-UV absorbing carbohydrates.
Flow Rate 0.5 - 1.5 mL/minTo ensure optimal separation and peak shape. bridgewater.edu
Temperature Ambient or controlled (e.g., 30-40 °C)To maintain consistent retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite and Derivative Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to identify and quantify volatile and semi-volatile compounds within a sample. For a non-volatile compound like this compound, a derivatization step is necessary to make it amenable to GC analysis. researchgate.net This typically involves converting the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. biorxiv.org

GC-MS is particularly valuable for metabolite profiling, enabling the identification of sophorose and its derivatives in complex biological matrices like wine or fermentation broths. nih.govcore.ac.uk For example, research has identified sophorose as one of the main disaccharides in wine through GC-MS analysis of their trimethylsilyloximes. nih.gov This technique can also be used to distinguish between different isomers of sophorose derivatives, providing detailed structural information. researchgate.net

Table 2: GC-MS Analysis Steps for this compound

StepDescriptionKey Considerations
1. Derivatization Conversion of hydroxyl groups to volatile TMS ethers. researchgate.netnih.govReaction must be complete to ensure accurate quantification.
2. GC Separation Separation of derivatized compounds on a capillary column. mdpi.comThe temperature program is optimized to separate all components.
3. Ionization Typically Electron Ionization (EI) is used. biorxiv.orgEI provides reproducible fragmentation patterns for library matching.
4. Mass Analysis Separation of ions based on their mass-to-charge ratio.Provides the mass spectrum for identification.
5. Data Analysis Comparison of retention times and mass spectra to libraries. researchgate.netAllows for the identification and quantification of metabolites.

Vibrational Spectroscopy for Molecular Fingerprinting and Dynamics

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations within a compound. These techniques are non-destructive and offer a unique "fingerprint" of the molecule, making them powerful tools for functional group identification and the study of molecular structure and dynamics.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. fiveable.me Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. libretexts.orglibretexts.org

The IR spectrum of this compound exhibits several key absorption bands that are characteristic of its structure. A broad band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibrations of the numerous hydroxyl groups and the water of hydration. fiveable.medntb.gov.ua The C-H stretching vibrations of the alkane groups in the glucose rings are observed around 2900 cm⁻¹. libretexts.org The region between 1200 and 1000 cm⁻¹ is particularly informative, containing the C-O stretching and C-O-C stretching vibrations of the glycosidic linkage and the pyranose rings. libretexts.org

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3600-3200StretchingO-H (hydroxyls and water) fiveable.medntb.gov.ua
~2900StretchingC-H (alkane) libretexts.org
1200-1000StretchingC-O, C-O-C (pyranose rings, glycosidic bond) libretexts.org

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Conformational and Environmental Studies

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and provides valuable information about the skeletal vibrations of the molecule, making it well-suited for studying the conformational properties of carbohydrates. azom.com The Raman spectrum of crystalline sophorose monohydrate has been recorded and analyzed, showing distinct vibrational modes that differ from other disaccharides with the same monosaccharide composition but different glycosidic linkages. researchgate.net This highlights the sensitivity of Raman spectroscopy to the specific anomeric configuration and linkage position. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface. rsc.orgresearchgate.net This enhancement allows for the detection of very low concentrations of analytes. While direct SERS studies on this compound are not widely reported, the technique has been successfully applied to other biomolecules to study their interactions and conformations in different environments. nih.govnih.gov For sophorose, SERS could potentially be used to study its interaction with surfaces or other molecules, providing insights into its behavior at interfaces. nih.gov

Table 4: Applications of Raman and SERS in Sophorose Analysis

TechniqueApplicationInformation Obtained
Raman Spectroscopy Conformational analysis of crystalline sophorose. researchgate.netazom.comUnique vibrational fingerprint, information on glycosidic linkage and anomeric configuration. researchgate.net
SERS Potential for studying interfacial behavior and interactions. nih.govnih.govnih.govEnhanced sensitivity for low-concentration analysis and surface-specific information. rsc.orgresearchgate.netfrontiersin.org

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. thepharmajournal.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org The angles and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the individual atoms can be determined. mdpi.com

For this compound, X-ray crystallography would provide definitive information about its solid-state structure. This includes the conformation of the two glucose rings (typically a chair conformation for pyranose rings), the geometry of the β-(1→2) glycosidic linkage, and the hydrogen bonding network involving the hydroxyl groups and the water molecule of hydration. nih.govresearchgate.net This detailed structural information is crucial for understanding the physical and chemical properties of the compound and for computational modeling studies. researchgate.net

Table 5: Information Obtained from X-Ray Crystallography of this compound

Structural FeatureDescription
Unit Cell Dimensions The lengths and angles of the repeating unit of the crystal lattice. libretexts.org
Space Group The symmetry operations that describe the arrangement of molecules in the crystal. libretexts.org
Atomic Coordinates The precise x, y, and z coordinates of each atom in the unit cell. thepharmajournal.com
Bond Lengths and Angles The distances between bonded atoms and the angles between adjacent bonds.
Torsional Angles The dihedral angles that define the conformation of the molecule, including the glycosidic linkage.
Hydrogen Bonding Network The arrangement of hydrogen bonds between sophorose molecules and the water of hydration. researchgate.net

Emerging Research Directions and Biotechnological Innovations Involving Alpha Sophorose Monohydrate

Design and Synthesis of Alpha-Sophorose (B1583250) Monohydrate-Based Biosurfactants and Functionalized Glycolipids

Alpha-sophorose is a key structural component of sophorolipids, a class of glycolipid biosurfactants produced by certain yeast species, most notably Starmerella bombicola (formerly Candida bombicola). nih.govnih.gov These biosurfactants are gaining significant attention as environmentally friendly alternatives to synthetic surfactants. nih.gov

Research in this area is focused on both the fermentative production of natural sophorolipids and their subsequent chemical or enzymatic modification to create functionalized glycolipids with tailored properties. researchgate.net The yeast Candida bombicola is widely used for its high efficiency in producing sophorolipids, with yields varying depending on the carbon and lipid sources used in the fermentation medium. nih.govsci-hub.seresearchgate.net The use of industrial by-products and waste oils as feedstocks is a key area of investigation to make the production process more cost-effective and sustainable. nih.govnih.gov For instance, studies have demonstrated significant sophorolipid (B1247395) yields from feedstocks like soy molasses, sunflower acid oil, and even fried waste oil. nih.govresearchgate.net

Feedstock (Lipid Source)Producing OrganismYield (g/L)Reference
Animal FatCandida bombicola97 sci-hub.se
Sunflower OilStarmerella bombicola44.52 nih.gov
Fried Waste OilStarmerella bombicola121.28 nih.gov
Tallow Fatty Acid ResidueCandida bombicola120 researchgate.net
Soy Molasses / Oleic AcidCandida bombicola21 researchgate.net
Sugarcane Bagasse HydrolysateRhodotorula mucilaginosa2.6 nih.gov

Beyond the production of natural sophorolipids, researchers are actively exploring their modification to enhance their functionality. Enzymatic acylation, for example, allows for the regioselective addition of acyl groups to the sophorose head, leading to derivatives with altered surface-active properties. nih.gov Lipases, such as Novozym 435 from Candida antarctica, have been shown to be effective catalysts for these transformations, enabling the synthesis of well-defined sophorolipid analogues. nih.gov These modifications are crucial for expanding the application of sophorolipids into high-value sectors like pharmaceuticals and cosmetics. researchgate.netrsc.org

Engineering Cellulase (B1617823) Production Systems for Lignocellulosic Biomass Conversion to Biofuels and Biochemicals

Alpha-sophorose monohydrate plays a critical role as a potent inducer of cellulase gene expression in filamentous fungi, particularly Trichoderma reesei, which is a primary industrial source of cellulases. nih.gov These enzymes are essential for the breakdown of lignocellulosic biomass into fermentable sugars, a key step in the production of biofuels and other biochemicals. nih.gov

The inducing effect of sophorose is significantly higher than that of other common inducers like lactose (B1674315) and cellobiose (B7769950). nih.gov Research has shown that a mixture of glucose and sophorose can be a highly effective inducer, leading to substantially higher cellulase activity. nih.gov One study found that the cellulase activity induced by a glucose-sophorose mixture was 1.64-fold higher than that induced by lactose and 5.26-fold higher than with cellobiose. nih.gov This high induction efficiency at low concentrations makes sophorose a valuable tool for improving the economics of cellulase production. mdpi.com

InducerRelative Cellulase Activity (FPA) IncreaseReference
Glucose-Sophorose Mixture vs. Lactose1.64-fold nih.gov
Glucose-Sophorose Mixture vs. Cellobiose5.26-fold nih.gov
Sophorose vs. Cellobiose>2500-fold more efficient mdpi.com
Lactose (CEL1B knockout) vs. Lactose (wild type)52.4% increase mdpi.com
Sophorose (CEL1B knockout) vs. Sophorose (wild type)25.7% decrease mdpi.com

Development of Advanced Biocatalytic Platforms for Complex Carbohydrate Synthesis

This compound serves as a valuable building block in the enzymatic synthesis of more complex carbohydrates. jst.go.jpnih.govnih.gov Biocatalytic platforms utilizing enzymes like glycosyltransferases and glycosidases are being developed to synthesize oligosaccharides with defined structures and linkages. nih.govsigmaaldrich.comsigmaaldrich.com These enzymatic methods offer high specificity and stereoselectivity, which are often difficult to achieve through traditional chemical synthesis. escholarship.org

A notable example is the one-pot enzymatic synthesis of sophorose from inexpensive substrates like sucrose (B13894) and glucose. jst.go.jpnih.govnih.govresearchgate.net This process utilizes a cascade of enzymes to produce sophorose with high efficiency. In one such system, a final yield of 45% was achieved based on the amount of sucrose used as the donor substrate. jst.go.jpnih.govnih.gov

Enzyme SystemSubstratesProductYieldReference
Sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, exo-β-1,2-glucooligosaccharide sophorohydrolaseSucrose, GlucoseSophorose108 mM (45% final yield) jst.go.jpnih.govnih.gov

Furthermore, sophorose can be used as an acceptor molecule for glycosyltransferases to create more complex oligosaccharides, including those with biological relevance such as sialylated structures. nih.govescholarship.orgnih.gov Glycosyltransferases catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor to an acceptor molecule, allowing for the precise construction of specific glycosidic linkages. sigmaaldrich.comsigmaaldrich.com This approach opens the door to the synthesis of a wide range of complex carbohydrates for applications in glycobiology research and as potential therapeutics.

Interdisciplinary Research in Glycoscience and Glycotechnology for Sustainable Processes

The study and application of this compound and its derivatives are inherently interdisciplinary, bridging the fields of glycoscience, biotechnology, and green chemistry. Glycoscience provides the fundamental understanding of the structure and function of carbohydrates, while glycotechnology focuses on the development of tools and methods for their synthesis and modification. nih.govnih.gov

A key area of interdisciplinary research is the development of sustainable processes for the production of sophorolipids. This involves not only the optimization of fermentation processes using renewable and waste feedstocks but also the application of green chemistry principles to the downstream processing and modification of these biosurfactants. researchgate.netmdpi.comresearchgate.net The use of agro-industrial wastes, such as sugarcane bagasse and cottonseed molasses, as substrates for sophorolipid production is a prime example of a sustainable approach that adds value to waste streams while reducing the environmental footprint of surfactant production. nih.govmdpi.com

Furthermore, advances in glycotechnology, including metabolic engineering of producer organisms and the development of novel enzymatic modification strategies, are enabling the creation of sophorolipid-based products with tailored properties for specific industrial applications. nih.govresearchgate.net This synergy between different scientific disciplines is crucial for unlocking the full potential of sophorose-based compounds in a bio-based economy.

Future Prospects in Biomaterial Science and Green Chemistry Applications

The unique structure of this compound and its derivatives makes them promising candidates for the development of novel biomaterials. nih.govsemanticscholar.orgresearchgate.netmdpi.com For instance, the self-assembling properties of sophorolipids can be harnessed to create nanostructures for various applications, including drug delivery and functional coatings. nih.gov There is also growing interest in using sophorose as a building block for the synthesis of bio-based polymers and hydrogels. nih.govsemanticscholar.orgresearchgate.netmdpi.com These materials have potential applications in biomedical fields, such as tissue engineering and controlled drug release, due to their biocompatibility and biodegradability. semanticscholar.orgmdpi.com

In the realm of green chemistry, sophorose-based compounds are poised to play an increasingly important role. rsc.orgmdpi.com Their production from renewable resources and their biodegradable nature align well with the principles of green chemistry. mdpi.com Sophorolipids are already finding applications in a range of consumer products, from cosmetics to cleaning agents, as environmentally friendly alternatives to petroleum-based surfactants. nih.govresearchgate.net Future research will likely focus on expanding the range of applications for these versatile molecules, driven by a growing demand for sustainable and bio-based products. The continued development of efficient and cost-effective production and modification methods will be key to realizing the full potential of this compound in biomaterial science and green chemistry.

Q & A

Q. How should researchers design experiments to optimize the synthesis parameters of this compound?

  • Methodological Answer : Employ Response Surface Methodology (RSM) in a factorial design to evaluate interactions between variables like temperature, pH, and reaction time. For example, a 4 × 4 factorial design with randomized blocks can isolate the effects of critical parameters (e.g., solvent composition or crystallization rate) . Use statistical tools like Design Expert® to generate contour plots and identify optimal synthesis conditions, ensuring a minimum of four replications to account for batch variability .

Q. What protocols ensure reproducibility in the preparation of this compound samples?

  • Methodological Answer : Document all synthesis steps rigorously, including solvent purity, drying temperatures, and humidity control (e.g., using desiccators or controlled chambers). For new batches, validate purity via HPLC (>98% by area normalization) and provide full spectral data (e.g., IR, NMR) in supplementary materials . Cross-reference with established monohydrate systems like α-lactose monohydrate, which has well-documented hydration/dehydration protocols .

Advanced Research Questions

Q. How can contradictory data on the hydration stability of this compound be resolved in academic studies?

  • Methodological Answer : Perform systematic comparative studies using isothermal calorimetry (ITC) and variable-humidity X-ray diffraction (VH-XRD) to reconcile discrepancies. For instance, conflicting reports on hydration thresholds (e.g., 60% RH vs. 75% RH) may arise from differences in particle morphology or experimental setups. Use principal component analysis (PCA) on spectral datasets to distinguish between subtle phase transitions and measurement noise . Additionally, cross-validate findings with independent techniques like inverse gas chromatography (IGC) to assess surface energy changes under humidity stress .

Q. What computational methods are effective for predicting the vibrational spectra of this compound?

  • Methodological Answer : Apply Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets to model vibrational modes, particularly in the 600–1500 cm⁻¹ range. Semiempirical methods (e.g., PM6) offer faster approximations but may lack precision in the OH-stretching region (>3000 cm⁻¹). Validate computational results against experimental Raman spectra, ensuring alignment in peak positions and relative intensities . For large-scale simulations, consider hybrid QM/MM approaches to account for solvent interactions .

Q. How do polymorphic transitions in this compound impact its pharmaceutical applications?

  • Methodological Answer : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) to assess phase transitions. Use in situ Raman spectroscopy to detect anhydrous or hydrate forms during storage. For formulations, correlate polymorphic stability with excipient compatibility using ternary phase diagrams. For example, lactose monohydrate’s role in stabilizing alprazolam blends could inform similar strategies for this compound .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dispersive surface energy data in this compound studies?

  • Methodological Answer : Use multivariate analysis (e.g., ANOVA with Tukey’s post hoc test) to compare surface energy measurements from IGC experiments. For humidity-dependent data, apply time-series regression to model energy changes as a function of %RH. Report confidence intervals (95% CI) and effect sizes to highlight practical significance over statistical significance .

Q. How should researchers address gaps in literature when proposing novel applications of this compound?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify understudied areas. Extrapolate data from structurally similar compounds (e.g., fructose or glucose monohydrates) while explicitly noting limitations in cross-species applicability . For mechanistic studies, combine molecular docking (for ligand interactions) with cytotoxicity assays to prioritize hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.